2-Chloro-5,6-dimethylnicotinic acid

Vue d'ensemble

Description

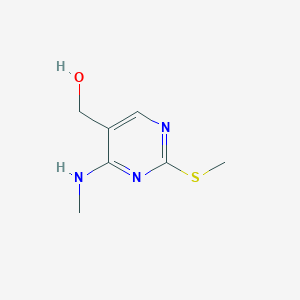

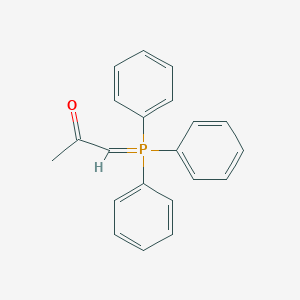

“2-Chloro-5,6-dimethylnicotinic acid” is a chemical compound belonging to the class of organic compounds known as nicotinic acids and derivatives. These compounds are characterized by a pyridine ring substituted with a carboxyl group (–COOH) at the 3-position and various other substituents, which in this case include chloro and methyl groups at specified positions.

Synthesis Analysis

The synthesis of related nicotinic acid derivatives often involves reactions starting from substituted pyridines or their intermediates. For example, the electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine demonstrates the electrochemical hydrogenation and carboxylation processes that could be analogous to the synthesis of “2-Chloro-5,6-dimethylnicotinic acid” (Raju, Mohan, & Reddy, 2003).

Molecular Structure Analysis

Compounds similar to “2-Chloro-5,6-dimethylnicotinic acid” have been analyzed to determine their crystal and molecular structures, highlighting the importance of hydrogen bonding and molecular interactions. For instance, the study on 6-chloronicotinic acid elucidates centrosymmetric dimers formed via intermolecular hydrogen bonds between carboxylic groups, a structural feature that could be relevant to understanding the molecular structure of “2-Chloro-5,6-dimethylnicotinic acid” (Long, Siegler, & Li, 2007).

Chemical Reactions and Properties

Nicotinic acid derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. The synthesis and characterization of complexes, as well as the study of their reactions with different reagents, can provide insights into the reactivity of “2-Chloro-5,6-dimethylnicotinic acid.” For example, the formation of charge transfer complexes and the investigation of their properties offer a glimpse into the potential chemical behavior of the compound (Singh et al., 2016).

Physical Properties Analysis

The physical properties of nicotinic acid derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications and handling. The study of related compounds, including their phase transitions and vibrations, can shed light on the physical characteristics of “2-Chloro-5,6-dimethylnicotinic acid” (Bator et al., 2011).

Chemical Properties Analysis

The chemical properties of “2-Chloro-5,6-dimethylnicotinic acid” can be inferred from studies on similar molecules, focusing on aspects like acidity, basicity, reactivity towards various reagents, and the ability to form specific chemical bonds. Investigations into the synthesis, reactivity, and interactions of nicotinic acid derivatives provide valuable information on the chemical behavior of such compounds (Glozman et al., 2001).

Applications De Recherche Scientifique

Summary of the Application

2-Chloro-5,6-dimethylnicotinic acid is used in the synthesis of quinoline derivatives . Quinoline and its derivatives have antifungal, antibacterial, antitumor, and anticancer effects . The development of novel medications for the treatment of infectious diseases is a key problem in infectious disease research .

Methods of Application or Experimental Procedures

The compound can be synthesized quickly and efficiently by employing microwave irradiation . A one-pot reaction between (E)-2-chloro-3-(hydrazonomethyl)-7,8-dimethylquinoline and substituted Carbaldehyde in glacial acetic acid and MeOH as a solvent yields the anticipated outcome .

Results or Outcomes

The synthesized compounds were evaluated for their antibacterial and antifungal activity in vitro . Some compounds have shown greater antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes Gram-positive bacteria . Some compounds have demonstrated effective antibacterial activity against Escherichia coli and Pseudomonas aeruginosa Gram-negative bacteria . Some compounds exhibited moderate antifungal activity against C. albicans, A. niger, and A. clavatus .

Application in Drug Synthesis

Summary of the Application

2-Chloro-5,6-dimethylnicotinic acid is used as an intermediate in the preparation of Omeprazole metabolites . Omeprazole is a medication used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger–Ellison syndrome .

Results or Outcomes

The use of 2-Chloro-5,6-dimethylnicotinic acid in the synthesis of Omeprazole metabolites contributes to the production of effective medications for the treatment of various gastrointestinal diseases .

Application in Green Chemistry

Summary of the Application

2-Chloro-5,6-dimethylnicotinic acid is used in a green approach for the large-scale production of mesalamine . Mesalamine is an anti-inflammatory drug used to treat inflammatory bowel disease, including ulcerative colitis and Crohn’s disease .

Methods of Application or Experimental Procedures

This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine .

Results or Outcomes

The green approach for the synthesis of mesalamine using 2-Chloro-5,6-dimethylnicotinic acid as the starting material provides a rapid and efficient protocol for its large-scale production .

Application in Proteomics Research

Summary of the Application

2-Chloro-5,6-dimethylnicotinic acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Results or Outcomes

The use of 2-Chloro-5,6-dimethylnicotinic acid in proteomics research contributes to the understanding of protein structures and functions, which is crucial in many areas of biology, including medicine and drug discovery .

Application in Large-Scale Production of Mesalamine

Summary of the Application

2-Chloro-5,6-dimethylnicotinic acid is used in a green approach for the large-scale production of mesalamine . Mesalamine is an anti-inflammatory drug used to treat inflammatory bowel disease, including ulcerative colitis and Crohn’s disease .

Methods of Application or Experimental Procedures

This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine .

Results or Outcomes

The green approach for the synthesis of mesalamine using 2-Chloro-5,6-dimethylnicotinic acid as the starting material provides a rapid and efficient protocol for its large-scale production .

Propriétés

IUPAC Name |

2-chloro-5,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-3-6(8(11)12)7(9)10-5(4)2/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTHNXDWSRAIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424377 | |

| Record name | 2-Chloro-5,6-dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5,6-dimethylnicotinic acid | |

CAS RN |

120003-75-0 | |

| Record name | 2-Chloro-5,6-dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,6-dimethylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

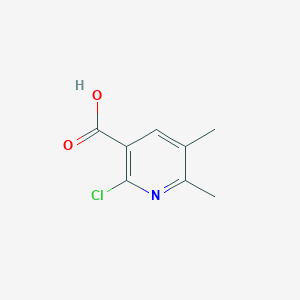

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)

![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)